molecular formula C15H22Cl2N2O3S B2743731 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-28-7

2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2743731
CAS No.: 952983-28-7
M. Wt: 381.31
InChI Key: NCORQLAYVWOJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core substituted with dichloro groups and a piperidine moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of 2-methoxyethylamine with 4-piperidone under reductive amination conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of pharmaceutical agents targeting neurological disorders due to its piperidine moiety.

    Biological Studies: Investigated for its interactions with biological macromolecules, including proteins and enzymes.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The dichloro groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the piperidine moiety, making it less versatile in biological applications.

    N-(4-Piperidinyl)methylbenzenesulfonamide: Does not have the dichloro substituents, which may reduce its binding affinity and specificity.

Uniqueness

2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its dichloro-substituted benzene ring and the piperidine moiety, which together enhance its chemical reactivity and potential biological activity.

This compound’s distinct structure allows for a wide range of chemical modifications and applications, making it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORQLAYVWOJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.